molecular formula C12H9ClFNO B1328179 2-(3-Chloro-4-fluorophenoxy)aniline CAS No. 946714-38-1

2-(3-Chloro-4-fluorophenoxy)aniline

Cat. No.: B1328179
CAS No.: 946714-38-1
M. Wt: 237.66 g/mol
InChI Key: RRALWLOWECKQMC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO It is a derivative of aniline, where the aniline ring is substituted with a 3-chloro-4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Chloro-4-fluorophenoxy)aniline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with aniline. The process can be summarized as follows:

    Reduction of 3-chloro-4-fluoronitrobenzene: This step involves the reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline.

    Nucleophilic Substitution: The 3-chloro-4-fluoroaniline is then reacted with phenol in the presence of a base, such as potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonation: Sulfuric acid or oleum.

    Nitration: Nitric acid and sulfuric acid mixture.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.

Major Products Formed

    Halogenation: Formation of halogenated derivatives.

    Sulfonation: Formation of sulfonated derivatives.

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced products.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)aniline depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: A precursor in the synthesis of 2-(3-Chloro-4-fluorophenoxy)aniline.

    4-Chloro-3-fluoroaniline: Another isomer with similar properties.

    2-(4-Chloro-3-fluorophenoxy)aniline: A structural isomer with different substitution patterns.

Uniqueness

This compound is unique due to the specific positioning of the chloro and fluoro groups on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct pharmacological and chemical properties compared to its isomers .

Biological Activity

2-(3-Chloro-4-fluorophenoxy)aniline is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen substituents, specifically chlorine and fluorine, enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈ClFNO, with a molecular weight of approximately 255.65 g/mol. Its structure includes a phenoxy group substituted with chlorine and fluorine, which contributes to its distinct chemical properties.

Property Value
Molecular FormulaC₁₂H₈ClFNO
Molecular Weight255.65 g/mol
Functional GroupsAromatic amine, halogens
SolubilityVaries with pH

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may inhibit key enzymes involved in cell signaling pathways, potentially affecting cellular functions and proliferation.

  • Enzyme Inhibition : It may target enzymes related to metabolic processes, influencing the metabolism of xenobiotics.
  • Receptor Interaction : The compound has shown potential in interacting with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be influenced by environmental factors such as pH and temperature.

  • Case Study : In vitro assays revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.

  • Case Study : In a study evaluating its effects on different cancer cell lines, this compound demonstrated significant cytotoxicity against several types of cancer cells, including breast and lung cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways and suppression of cell cycle progression.

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound derivatives to enhance their biological activity while minimizing toxicity.

  • Optimization Studies : Modifications to the chemical structure have been explored to improve solubility and metabolic stability without compromising efficacy.
  • Molecular Docking Studies : Computational analyses have indicated favorable binding interactions with target proteins involved in cancer progression.

Future Directions

Further research is warranted to explore the full potential of this compound in therapeutic applications:

  • Development of Derivatives : Synthesizing new derivatives could lead to compounds with improved selectivity and potency against specific biological targets.
  • In Vivo Studies : Conducting animal studies will be crucial to evaluate the pharmacokinetics and therapeutic efficacy in a biological context.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-9-7-8(5-6-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRALWLOWECKQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277876
Record name 2-(3-Chloro-4-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-38-1
Record name 2-(3-Chloro-4-fluorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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